Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that features a furan ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium hydroxide in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized furan derivatives, substituted oxadiazoles, and cyclized heterocyclic compounds.
Scientific Research Applications
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: This compound is structurally similar but contains a thiol group instead of a carboxylate group.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Another related compound with a triazole ring instead of an oxadiazole ring.
Uniqueness
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific combination of the furan and oxadiazole rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules.
Properties
IUPAC Name |
potassium;5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4.K/c10-7(11)6-9-8-5(13-6)4-2-1-3-12-4;/h1-3H,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPINRBIUWBHFOY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3KN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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